Compound Description: This compound was identified as a hit compound with moderate potency against two pathogenic Clostridium difficile strains (ATCC BAA 1870 and ATCC 43255) during in vitro screening of a structurally diverse in-house library. It exhibited a minimum inhibitory concentration (MIC) of 312/156 µM. []
Relevance: While not a direct structural analogue of 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, 2-methyl-8-nitroquinazolin-4(3H)-one served as the starting point for developing more potent C. difficile inhibitors, ultimately leading to the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This highlights the exploration of different heterocyclic frameworks, including quinazolinones and thienopyrimidinones, in the search for active compounds. []
Compound Description: This compound represents a lead compound developed through the optimization of 2-methyl-8-nitroquinazolin-4(3H)-one. It demonstrated improved potency against C. difficile, with an MIC of 19/38 µM, along with selectivity over normal gut microflora, good safety profiles (CC50s >606 µM against mammalian cell lines), and acceptable stability in simulated gastric and intestinal fluid. []
Relevance: 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one shares the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold with 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, indicating its significance in establishing the structure-activity relationship for this class of C. difficile inhibitors. Both compounds possess a methyl group at the 2-position and a nitro group at the 7-position, suggesting the importance of these substituents for activity. []
Compound 8f
Compound Description: This compound emerged as a promising lead for further optimization, exhibiting an MIC of 3/6 µM against clinical isolates of C. difficile. It resulted from further structural modifications at the C2-, N3-, C4-, and C7-positions of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a). []
Relevance: Although the specific structure of compound 8f isn't disclosed, its description as a derivative of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a) with modifications at various positions suggests it shares the same core thieno[3,2-d]pyrimidin-4(3H)-one scaffold as 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one. This reinforces the potential of exploring diverse substituents on this scaffold to enhance potency against C. difficile. []
Gamhepathiopine (M1)
Relevance: Gamhepathiopine shares the thieno[3,2-d]pyrimidin-4(3H)-one scaffold with 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one. Both compounds have substituents at the 2-position of the thieno[3,2-d]pyrimidin-4(3H)-one core, with Gamhepathiopine bearing a tert-butylamino group and the target compound having a methylsulfanyl group. This comparison highlights the impact of varying substituents at this position on biological activities, with Gamhepathiopine demonstrating antiplasmodial activity. []
Furane bioisostere 3j
Compound Description: Identified as a promising candidate with good blood-stage antiplasmodial activity, this compound demonstrated improved water solubility and significantly enhanced intestinal permeability in the PAMPA assay compared to Gamhepathiopine. It was developed as part of a scaffold hopping strategy from Gamhepathiopine. []
Relevance: While the exact structure of furane bioisostere 3j isn't provided, its development from Gamhepathiopine suggests it likely retains the thieno[3,2-d]pyrimidin-4(3H)-one scaffold or a closely related structure. This highlights the exploration of bioisosteric replacements and structural modifications around the thieno[3,2-d]pyrimidin-4(3H)-one core to enhance its physicochemical properties while maintaining or improving its antiplasmodial activity. []
Compound Description: This series of compounds represents potent phosphodiesterase 7 (PDE7) inhibitors. []
Relevance: These derivatives, like 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, feature a substituted thieno[3,2-d]pyrimidin-4(3H)-one core. The presence of a cyclopentylamino group at the 2-position in these derivatives, compared to a methylsulfanyl group in the target compound, highlights the structural diversity tolerated at this position while maintaining biological activity. This further emphasizes the versatility of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold for developing inhibitors targeting various therapeutic areas. []
Compound 10
Compound Description: This fragment-sized compound showed significantly improved ligand efficiency as a PDE7 inhibitor compared to initial thieno[3,2-d]pyrimidin-4(3H)-one hit compounds. []
Relevance: While the specific structure of compound 10 is not detailed, its development from thieno[3,2-d]pyrimidin-4(3H)-one hits implies it likely shares the core structure with 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one. This emphasizes the potential of optimizing substituents on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold to achieve desirable potency and ligand efficiency for PDE7 inhibition. []
7-Substituted thienopyrimidinones
Compound Description: This class of compounds exhibited potent and selective inhibition of PDE7, with some derivatives, such as compound 28e, displaying single-digit nanomolar potency and potent cellular efficacy. []
Relevance: Unlike 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, which has a 2-fluorophenyl substituent at the 7-position, these derivatives explore various substituents at the 7-position of the thieno[3,2-d]pyrimidin-4(3H)-one core. This indicates the significance of the 7-position for modulating potency and selectivity towards PDE7 and provides insights for further structural exploration around the target compound. []
Compound Description: This series of compounds was synthesized and investigated for potential anti-diabetic activity. Specifically, 3-amino-2-ethyl-7-(2-methoxyphenyl)-3H-thieno[2,3-d]pyrimidine-4-one demonstrated promising results in reducing blood glucose, insulin, and lipid levels in a dexamethasone-induced diabetes model. []
Relevance: These compounds, while structurally similar to 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, differ in the arrangement of the thieno[3,2-d]pyrimidine core. The thieno ring is fused to the pyrimidine ring differently, resulting in a distinct isomeric form. Despite this difference, the presence of a phenyl substituent at the 7-position in both compound series suggests this structural feature might be important for biological activity. Moreover, the reported anti-diabetic activity of this series expands the potential therapeutic applications of compounds based on the thieno[3,2-d]pyrimidine scaffold. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.